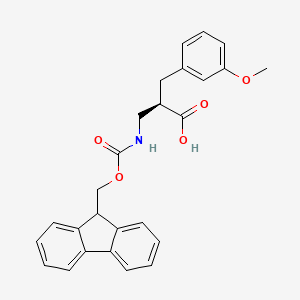
Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The compound also contains a methoxybenzyl group, which adds to its unique chemical properties. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction can produce the free amino acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability and bioactivity.
Industry
In the industrial sector, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a critical component in the manufacture of various drugs.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with the methoxy group in a different position.
Fmoc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties. The presence of the methoxybenzyl group enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H25NO5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
Clave InChI |
HMNIRDAFWMQJIV-GOSISDBHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


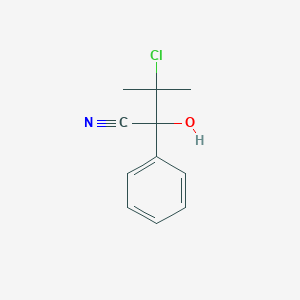

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
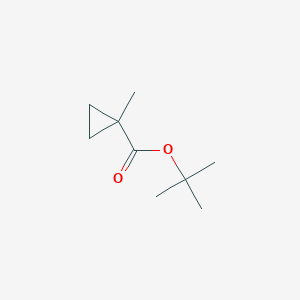
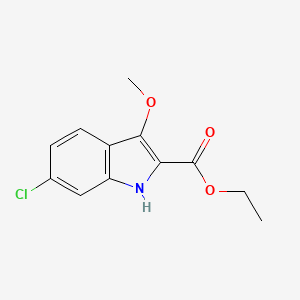
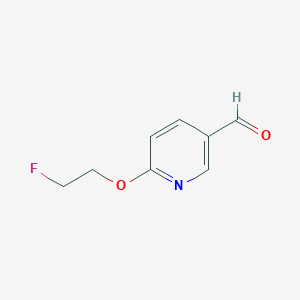


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
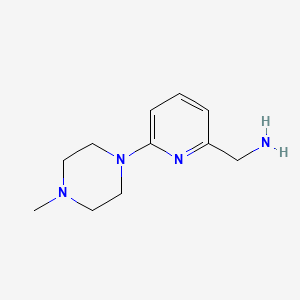

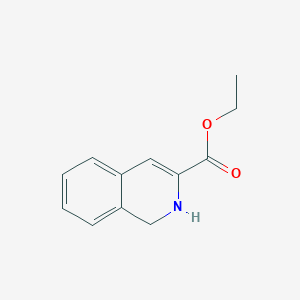
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
